molecular formula C11H15NO5S B1300955 4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid CAS No. 81242-26-4

4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid

Cat. No. B1300955
CAS RN: 81242-26-4
M. Wt: 273.31 g/mol
InChI Key: LEAPXZPMNOGTPI-UHFFFAOYSA-N
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Description

4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and processes that could be relevant to the synthesis and properties of similar sulfonamide compounds. For instance, the demethylation of 4-(4-methoxyphenyl)butanoic acid is a key step in the synthesis of LY518674, a compound that may share structural similarities with the compound .

Synthesis Analysis

The synthesis of related compounds involves several steps, including demethylation, sulfonation, and reactions with various reagents. In the first paper, an organic solvent-free process is described for the demethylation of 4-(4-methoxyphenyl)butanoic acid using aqueous HBr, which is a mild and efficient method that avoids the use of phase transfer catalysis . The second paper discusses the removal of an undesired isomer in the synthesis of 4,4-bis(4-fluorophenyl) butanoic acid by sulfonation, which is a crucial step in obtaining the desired pharmaceutical intermediate . These methods could potentially be adapted for the synthesis of 4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid.

Molecular Structure Analysis

The molecular structure of 4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid would likely include a methoxyphenyl group attached to a sulfonamide linkage, as well as a butanoic acid moiety. The papers provided do not directly analyze the molecular structure of this compound, but they do discuss related structures. For example, the fourth paper describes the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, which includes both a methoxy group and a sulfonamide linkage, similar to the target compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include methylation, sulfonation, diazo coupling, hydrolysis, and oxidation . These reactions are typical in the synthesis of complex organic molecules and could be relevant to the synthesis of 4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid. The third paper describes the synthesis of a sulfonic acid derivative through a series of reactions, including sulfonation and diazo coupling, which could be analogous to reactions needed for the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid are not directly discussed in the provided papers. However, the properties of similar compounds can be inferred. For example, the first paper mentions that 4-(4-hydroxyphenyl)butanoic acid can be directly crystallized from the reaction mixture, indicating its solid-state and potential for crystallinity . The chemical properties such as reactivity and stability would be influenced by the presence of the methoxy, sulfonamide, and butanoic acid functional groups.

Scientific Research Applications

1. Neurodegenerative Diseases Research

  • Application Summary : This compound is a derivative of 4-Phenylbutyric acid (4-PBA), which is a chemical chaperone showing potential as a candidate drug for the treatment of neurodegenerative diseases . The main actions of chemical chaperones are the amelioration of unfolded proteins and the suppression of their aggregation, which result in protective effects against endoplasmic reticulum stress-induced neuronal cell death .

2. Organic Solvent-Free Synthesis

  • Application Summary : This compound is used in the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of LY518674 .
  • Methods of Application : A mild and efficient organic solvent-free process has been developed for the synthesis of 4-(4-hydroxyphenyl)butanoic acid. This involves the demethylation of 4-(4-methoxyphenyl)butanoic acid with only a slight excess of aqueous HBr and without phase transfer .

properties

IUPAC Name

4-[(4-methoxyphenyl)sulfonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-17-9-4-6-10(7-5-9)18(15,16)12-8-2-3-11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAPXZPMNOGTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364668
Record name 4-{[(4-methoxyphenyl)sulfonyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid

CAS RN

81242-26-4
Record name 4-{[(4-methoxyphenyl)sulfonyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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